molecular formula C10H10N2O2 B8360745 Methyl 2-cyano-6-ethylisonicotinate

Methyl 2-cyano-6-ethylisonicotinate

Cat. No.: B8360745
M. Wt: 190.20 g/mol
InChI Key: ZGLOYNIEZBOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-6-ethylisonicotinate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-cyano-6-ethylpyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-8-4-7(10(13)14-2)5-9(6-11)12-8/h4-5H,3H2,1-2H3

InChI Key

ZGLOYNIEZBOQPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, 2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide (0.165 g, 911 μmol, Eq: 1.00) was dissolved in Acetonitrile (4 ml). Dimethylcarbamylchlorid (108 mg, 92.1 μl, 1.00 mmol, Eq: 1.1), triethylamine (175 mg, 239 μl, 1.73 mmol, Eq: 1.9) and Trimethylsilylcyanid (280 mg, 355 μl, 2.82 mmol, Eq: 3.10) were added and the RM was stirred at 90° C. overnight. The RM became an orange solution. Control with TLC: the reaction was finished. At RT, the RM was partitioned between water and EtOAc. The organic phase was dried over MgSO4; filtered; concentrated in vacuo: 350 mg; NMR: T205185. The crude material was purified by flash chromatography (silica gel, 20 g, 5% to 50% EtOAc in heptane). Light yellow oil.
Name
2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
92.1 μL
Type
reactant
Reaction Step Two
Quantity
239 μL
Type
reactant
Reaction Step Two
Quantity
355 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.